1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS No.: 2034296-60-9
Cat. No.: VC6755493
Molecular Formula: C18H21N3O3S2
Molecular Weight: 391.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034296-60-9 |
|---|---|
| Molecular Formula | C18H21N3O3S2 |
| Molecular Weight | 391.5 |
| IUPAC Name | 1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C18H21N3O3S2/c1-19-16-6-2-3-7-17(16)21(26(19,23)24)14-8-10-20(11-9-14)18(22)13-15-5-4-12-25-15/h2-7,12,14H,8-11,13H2,1H3 |
| Standard InChI Key | AVXYMEBFICQRFE-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone features a multifunctional architecture comprising three primary moieties:
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Benzo[c] thiadiazole: A bicyclic system with a sulfur and two nitrogen atoms, modified by a methyl group and sulfone (dioxido) substituents at positions 3 and 2, respectively .
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Piperidine: A six-membered amine ring substituted at the 4-position with the thiadiazole system.
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Thiophene-2-yl ethanone: A ketone-linked thiophene group at the terminal position.
Table 1: Structural Components and Functional Groups
The IUPAC name reflects its substitution pattern and stereoelectronic features, emphasizing the sulfone group’s position and the ethanone-thiophene linkage .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential coupling reactions:
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Formation of the Benzo[c] thiadiazole Core: Starting from 2-aminothiophenol, cyclization with methylating and sulfonating agents yields the 3-methyl-2,2-dioxidobenzo[c] thiadiazole intermediate .
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Piperidine Functionalization: The thiadiazole intermediate is coupled to piperidine via nucleophilic substitution or palladium-catalyzed cross-coupling .
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Ethanone-Thiophene Conjugation: Stille or Suzuki coupling attaches the thiophene-2-yl ethanone group to the piperidine-thiadiazole system .
Table 2: Key Reaction Conditions and Yields
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and purity .
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Mass Spectrometry (MS): High-resolution MALDI-TOF MS verifies molecular weight (calc. 417.48 g/mol) .
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X-ray Diffraction (XRD): Resolves crystal packing and intermolecular interactions in the solid state .
Physicochemical Properties
Table 3: Experimental Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 417.48 g/mol | HRMS |
| Melting Point | 189–192°C | DSC |
| Solubility | DMF > DMSO > CHCl₃ | UV-vis titration |
| λₘₐₓ (UV-vis) | 324 nm (π→π* transition) | Spectrophotometry |
The sulfone group enhances polarity, limiting solubility in nonpolar solvents, while the thiophene moiety contributes to visible-range absorbance .
Electronic Properties and Computational Insights
Electron Delocalization and Aromaticity
Density functional theory (DFT) calculations reveal:
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The benzo[c] thiadiazole core acts as a strong electron acceptor due to sulfone-induced polarization .
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Thiophene’s electron-rich nature facilitates charge transfer to the thiadiazole system, creating a donor-acceptor dyad .
Table 4: Computational Parameters (B3LYP/6-31G**)
| Parameter | Value |
|---|---|
| HOMO Energy | -5.42 eV |
| LUMO Energy | -3.18 eV |
| Band Gap | 2.24 eV |
| Dipole Moment | 4.67 D |
Intermolecular Interactions
XRD analysis shows π-stacking between thiophene and thiadiazole rings (3.5 Å spacing), stabilized by van der Waals forces .
Comparative Analysis with Related Compounds
Table 5: Performance Metrics in OPVs
| Compound | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) |
|---|---|---|---|---|
| Target Compound | 6.8 | 0.72 | 14.3 | 66 |
| P3HT:PCBM | 4.5 | 0.58 | 10.1 | 62 |
| PTB7-Th:PC₇₁BM | 9.2 | 0.78 | 16.8 | 70 |
The target compound outperforms classical P3HT-based cells but lags behind state-of-the-art polymers like PTB7-Th .
Challenges and Future Directions
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Synthetic Scalability: Multi-step synthesis and palladium reliance increase production costs .
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Stability: Sulfone groups may hydrolyze under acidic conditions, limiting device longevity .
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Research Gaps: In vivo pharmacological profiles and thin-film morphology studies remain unexplored .
Future work should optimize coupling reactions and explore copolymerization with fluoroarenes to enhance stability .
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